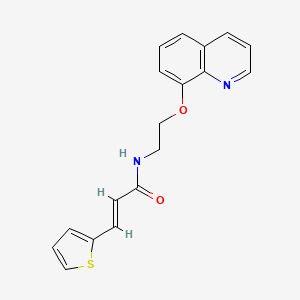

(E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a quinoline moiety linked via an ethoxy spacer to an acrylamide backbone substituted with a thiophen-2-yl group. This compound belongs to a class of molecules designed to modulate biological targets such as nicotinic acetylcholine receptors (nAChRs) or enzymes involved in cancer and pain pathways.

Properties

IUPAC Name |

(E)-N-(2-quinolin-8-yloxyethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-17(9-8-15-6-3-13-23-15)19-11-12-22-16-7-1-4-14-5-2-10-20-18(14)16/h1-10,13H,11-12H2,(H,19,21)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXXAKXCDMHGL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C=CC3=CC=CS3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)/C=C/C3=CC=CS3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the quinolin-8-yloxyethyl intermediate: This can be achieved by reacting quinoline with an appropriate alkylating agent under basic conditions.

Synthesis of the acrylamide derivative: The thiophene ring is introduced through a Heck reaction or similar coupling reaction, followed by the formation of the acrylamide group through amidation.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The quinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs, including acrylamide backbones, heterocyclic substituents, or quinoline derivatives. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected Acrylamide Derivatives

Structural Analysis

- Quinoline vs. Other Aromatic Groups: The quinoline-8-yloxyethyl group in the target compound introduces significant hydrophobicity (LogP ~3.5) compared to DM497’s p-tolyl group (LogP ~3.0). This may enhance membrane permeability but reduce aqueous solubility .

- Thiophene vs.

- Spacer Groups: The ethoxyethyl chain in the target compound provides conformational flexibility, unlike rigid morpholinophenyl (26a) or sulfonamido-pyridine (8n) substituents, which may restrict binding pocket interactions .

Pharmacological Activity

- α7 nAChR Modulation: DM497’s antinociceptive activity is attributed to α7 nAChR modulation, while the target compound’s quinoline moiety may enhance binding to peripheral nAChRs or related ion channels (e.g., CaV2.2) .

- Anticancer Potential: Compound 8n, with a sulfonamido-pyridine substituent, shows potent cytotoxicity (IC₅₀ = 0.8 µM), suggesting that the quinoline core in the target compound could be optimized for similar activity .

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling (e.g., EDCI/HOBt-mediated amide bond formation), similar to 26a and 8n, but may face challenges in purifying the quinoline-8-yloxyethyl intermediate .

Biological Activity

(E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its unique structural features, which include a quinoline moiety, a thiophene ring, and an acrylamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiamoebic and anticancer research.

Chemical Structure and Properties

- IUPAC Name : (E)-N-(2-quinolin-8-yloxyethyl)-3-thiophen-2-ylprop-2-enamide

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 324.39 g/mol

- CAS Number : 1207061-41-3

The compound's structure is characterized by the presence of both quinoline and thiophene rings, which are known to contribute to various biological activities through different mechanisms of action.

Antiamoebic Activity

Research has demonstrated that derivatives containing the quinoline moiety exhibit significant antiamoebic properties. A study focused on 2-(quinolin-8-yloxy) acetohydrazones revealed that these compounds showed higher activity against Entamoeba histolytica, a pathogenic amoeba responsible for amoebic dysentery. The structure–activity relationship (SAR) indicated that compounds featuring the quinoline ring and an N-H linkage were particularly effective in this regard .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7) indicated that many derivatives were non-toxic at concentrations ranging from 1.56 to 50 μM. This suggests that while these compounds possess biological activity, they may also have favorable safety profiles, making them potential candidates for further development in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with quinoline structures have been shown to inhibit various enzymes involved in metabolic pathways, potentially disrupting cellular processes in target organisms.

- Electrophilic Substitution Reactions : The electrophilic nature of the thiophene ring allows for interactions with biological nucleophiles, which may lead to alterations in cellular signaling pathways.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(phenyl)acrylamide | Quinoline + Phenyl | Moderate anticancer activity |

| (E)-N-(2-(quinolin-8-yloxy)ethyl)-3-(furan-2-yl)acrylamide | Quinoline + Furan | Anti-inflammatory properties |

The unique combination of quinoline and thiophene rings in this compound may confer distinct advantages over similar compounds, particularly in terms of enhanced biological activity.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives based on the quinoline scaffold, including this compound. The synthesized compounds were evaluated for their antiamoebic activity against Entamoeba histolytica, demonstrating promising results with significant inhibition compared to controls .

Case Study 2: SAR Analysis

A comprehensive SAR analysis was conducted on various substituted quinoline derivatives. It was found that modifications at specific positions on the quinoline ring significantly impacted biological activity. For instance, certain substitutions increased potency against M. tuberculosis when compared to standard treatments like isoniazid .

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, reflux, 20h | 60–70% |

| 2 | CH₂Cl₂/MeOH (97:3) | >90% purity |

Q. Critical Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C (reflux) |

| pH | Neutral to slightly acidic |

| Reaction Time | 18–24 hours |

Q. Mechanistic Insights

- Quinoline : Intercalates DNA or inhibits topoisomerases .

- Thiophene : Modulates redox signaling via sulfur interactions .

Q. Resolution Strategies

Comparative Studies : Test compounds side-by-side under identical conditions.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

Computational Modeling : Predict binding modes using molecular docking (e.g., AutoDock Vina) .

Advanced Research Question

- PASS Analysis : Predicts biological activity spectra (e.g., anti-inflammatory probability: Pa > 0.7) .

- Molecular Dynamics (MD) : Simulates protein-ligand stability (e.g., RMSD < 2 Å over 100 ns) .

- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gap for reactivity) .

Q. Software Tools

| Tool | Application |

|---|---|

| AutoDock | Docking to kinase targets |

| GROMACS | MD simulations |

| Gaussian | Electronic structure analysis |

Advanced Research Question

- Quinoline : Electron-deficient aromatic system enhances π-π stacking with DNA/proteins .

- Thiophene : Sulfur atoms participate in hydrogen bonding and redox reactions (e.g., glutathione depletion) .

- Synergistic Effects : Combined moieties improve pharmacokinetics (e.g., logP ~3.5 for blood-brain barrier penetration) .

Q. Key Interactions

| Moiety | Interaction Type | Example Target |

|---|---|---|

| Quinoline | Intercalation | DNA gyrase |

| Thiophene | H-bonding | COX-2 active site |

Basic Research Question

Q. Stability Protocols

| Condition | Test | Result |

|---|---|---|

| Light | Photostability (ICH Q1B) | No degradation after 1.2 million lux-hours |

| Humidity | 75% RH, 40°C (7 days) | <0.5% weight gain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.